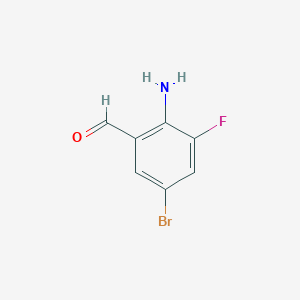

2-Amino-5-bromo-3-fluorobenzaldehyde

Description

2-Amino-5-bromo-3-fluorobenzaldehyde (CAS: 906811-51-6) is a halogenated aromatic aldehyde with the molecular formula C₇H₅BrFNO. This compound features a benzaldehyde backbone substituted with amino (-NH₂), bromo (-Br), and fluoro (-F) groups at positions 2, 5, and 3, respectively. It is a high-purity (97%) building block used in pharmaceutical and organic synthesis, particularly in the development of heterocyclic compounds and metal-ligand complexes. Its commercial availability in varied packaging (e.g., 25g, 5g, 1g) ensures flexibility for laboratory-scale applications .

The aldehyde functional group (-CHO) renders it reactive in condensation reactions (e.g., Schiff base formation), while the electron-withdrawing fluorine and bromine substituents modulate electronic properties, influencing regioselectivity in subsequent reactions .

Properties

IUPAC Name |

2-amino-5-bromo-3-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAOYBRSEGHMEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)N)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Catalytic Systems

Temperature and Time Profiling

-

Bromination at 50°C for 48 hours balances reactivity and decomposition risks.

-

Oxidation above 90°C necessitates strict time control (≤8 hours) to prevent acid formation.

Comparative Analysis of Synthetic Routes

Route 1 : Bromination → Oxidation → Amination

-

Advantages : High-purity intermediates; scalable.

-

Disadvantages : Multiple protection/deprotection steps (overall yield: 30–40%).

Route 2 : Toluene Bromination → Oxidation → Nitration/Reduction

-

Advantages : Fewer steps; avoids unstable intermediates.

-

Disadvantages : Lower regioselectivity in nitration (yield: 25–35%).

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-3-fluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: 2-Amino-5-bromo-3-fluorobenzoic acid.

Reduction: 2-Amino-5-bromo-3-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-Amino-5-bromo-3-fluorobenzaldehyde serves as a crucial building block in organic synthesis. Its functional groups allow for various chemical transformations, making it valuable for creating complex organic molecules. It is often used in the synthesis of:

- Schiff Bases : The compound can react with amines to form Schiff bases, which are important intermediates in organic chemistry.

- Antitumor Agents : Structural analogs of this compound have been synthesized to develop quinazolinone derivatives known for their antitumor properties .

Biological Applications

The compound's ability to interact with biological systems has led to its use in several biological research applications:

- Enzyme Interactions : It is utilized as a probe in biochemical assays to study enzyme interactions, potentially influencing critical biochemical pathways.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, including bacteria and fungi .

Industrial Uses

In the industrial sector, this compound is employed in the production of specialty chemicals and materials with specific properties. Its unique combination of amino, bromo, and fluoro groups allows for tailored applications in material science, such as:

- Dyes and Pigments : The compound's reactivity makes it suitable for synthesizing dyes used in various applications.

- Molecular Receptors : It can be used to develop molecular receptors that selectively bind to target molecules, enhancing sensor technologies .

Similar Compounds

| Compound Name | Unique Features | Applications |

|---|---|---|

| 2-Amino-5-bromo-3-chlorobenzaldehyde | Similar structure but different halogen substitution | Organic synthesis |

| 2-Amino-5-bromo-3-iodobenzaldehyde | Iodine substitution affects reactivity | Medicinal chemistry |

| 2-Amino-5-bromo-3-methylbenzaldehyde | Methyl group alters electronic properties | Drug development |

Antitumor Activity

In a study focused on the antitumor effects of related compounds, it was found that derivatives of this compound exhibited significant antiproliferative activity against various cancer cell lines:

| Compound Name | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| This compound | <50 | MCF-7 (breast cancer) |

| 2-Amino-4-bromo-3-fluorobenzaldehyde | <100 | HeLa (cervical cancer) |

| 2-Amino-4-fluorobenzaldehyde | <200 | A549 (lung cancer) |

This indicates the potential for developing new anticancer therapies based on this compound's structure.

Microtubule Disruption

Another study highlighted the potential of benzaldehyde derivatives to disrupt microtubule dynamics, leading to G2/M cell-cycle arrest in tumor cells. This suggests that this compound may similarly affect cell cycle regulation, providing a basis for further investigation into its anticancer properties .

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3-fluorobenzaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro groups can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

| Compound Name | CAS Number | Substituents (Positions) | Functional Group | Similarity Score* |

|---|---|---|---|---|

| This compound | 906811-51-6 | -NH₂ (2), -Br (5), -F (3) | Aldehyde | Reference |

| 2-Amino-3-chloro-5-fluorobenzoic acid | 1022961-12-1 | -NH₂ (2), -Cl (3), -F (5) | Carboxylic Acid | 0.85 |

| 2-Amino-5-bromo-4-fluorobenzoic acid | 143945-65-7 | -NH₂ (2), -Br (5), -F (4) | Carboxylic Acid | 0.77 |

| 2-Amino-6-bromo-3-fluorobenzoic acid | 1153974-98-1 | -NH₂ (2), -Br (6), -F (3) | Carboxylic Acid | 0.76 |

*Similarity scores reflect structural overlap with the target compound (based on molecular fingerprints) .

Key Observations:

Functional Group Influence :

- The aldehyde group in the target compound enhances electrophilicity, making it more reactive in nucleophilic additions compared to carboxylic acid derivatives (e.g., 1022961-12-1), which are prone to decarboxylation or coordination chemistry .

- Carboxylic acid analogs are often utilized as ligands or intermediates in metal-organic frameworks (MOFs), whereas the aldehyde variant is preferred for synthesizing imines or hydrazones .

Substituent Effects: Halogen Position: Bromine at position 5 (vs. 4 or 6 in analogs) directs electrophilic substitution reactions para to itself, while fluorine at position 3 exerts an ortho/para-directing effect due to its electronegativity .

Electronic Modulation: The amino group at position 2 acts as an electron donor, activating the ring toward electrophiles, but this effect is counterbalanced by the electron-withdrawing fluorine and bromine substituents, creating a nuanced reactivity profile .

Biological Activity

2-Amino-5-bromo-3-fluorobenzaldehyde (CAS Number: 906811-51-6) is an aromatic compound characterized by the presence of amino, bromo, and fluoro substituents on a benzaldehyde structure. This compound has garnered attention in medicinal chemistry and organic synthesis due to its unique functional groups, which facilitate various chemical transformations and interactions with biological systems.

- Molecular Formula : CHBrFNO

- Molecular Weight : Approximately 220.02 g/mol

- Melting Point : 51°C to 56°C

- Solubility : Soluble in organic solvents like methanol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The amino group can form hydrogen bonds, while the bromo and fluoro groups can engage in halogen bonding and other non-covalent interactions. These interactions may modulate enzyme and receptor activities, influencing critical biochemical pathways .

Antitumor Activity

Research indicates that derivatives of this compound have been synthesized for potential antitumor applications. For instance, its structural analogs have shown promise in the synthesis of quinazolinones, compounds known for their antitumor properties .

Drug Design

The compound's ability to interact with nucleophiles and electrophiles makes it a valuable candidate in drug design. Studies have focused on its reactivity and how these interactions can lead to the development of new pharmaceutical agents .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-4,6-difluorobenzaldehyde | CHFN | Contains two fluorine atoms; potential for enhanced biological activity. |

| 2-Amino-5-bromo-4-fluorobenzaldehyde | CHBrFNO | Similar halogen substitution; different positioning may affect reactivity. |

| 3-Bromo-5-fluorobenzaldehyde | CHBrF | Different position of bromine; used as an intermediate in organic synthesis. |

| 2-Amino-4-fluorobenzaldehyde | CHFNO | Lacks bromine; useful in synthesizing nitrogen-containing heterocycles. |

| 4-Bromo-3-fluorobenzaldehyde | CHBrF | Similar halogenation pattern; distinct reactivity profile due to positioning. |

Synthesis and Evaluation

In a study by Chen et al. (2013), the synthesis of quinazolinones from derivatives of this compound was reported, demonstrating significant antitumor activity in vitro . The mechanism involved the compound's ability to inhibit specific cancer cell lines, showcasing its potential as a therapeutic agent.

Pharmacokinetic Profile

Research on the pharmacokinetic properties of similar compounds has revealed insights into their absorption, distribution, metabolism, and excretion (ADMET). For example, studies indicated that compounds with lower cLogP values showed reduced intrinsic clearance in hepatic microsomes, suggesting that structural modifications could enhance bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-5-bromo-3-fluorobenzaldehyde, and how can intermediates be optimized?

- Methodology : Start with halogen-directed electrophilic substitution on fluorobenzaldehyde derivatives. For example, bromination at the 5-position can be achieved using Br₂ in H₂SO₄, followed by amination via Ullmann coupling or catalytic amidation. Intermediate purification is critical; column chromatography with gradients of ethyl acetate/hexane (monitored by TLC) ensures isolation of the target compound.

- Key Considerations : Monitor regioselectivity using NMR (e.g., ¹H/¹³C and ¹⁹F NMR) to confirm substitution patterns .

Q. How can researchers validate the structural integrity of this compound?

- Methodology : Combine spectroscopic techniques:

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₇H₅BrFNO expected m/z ≈ 229.95).

- NMR : Use ¹⁹F NMR to detect fluorine environments (δ ~ -110 to -120 ppm for aromatic F) and ¹H NMR to distinguish amino protons (δ ~ 5-6 ppm with broadening due to NH₂).

- X-ray Crystallography : Resolve crystal structure if single crystals are obtainable .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; analyze degradation via HPLC.

- Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and monitor photodegradation products.

- Storage Recommendations : Store in amber vials at 0–4°C under inert atmosphere to prevent oxidation of the aldehyde group .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets (6-311+G**) to model electronic properties. Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the bromine atom’s σ-hole may enhance Suzuki-Miyaura coupling efficiency, while fluorine’s electron-withdrawing effect directs reactivity .

- Validation : Compare computed activation energies with experimental yields under Pd-catalyzed conditions .

Q. What strategies address competing regioselectivity in derivatizing this compound?

- Methodology :

- Protection/Deprotection : Temporarily protect the aldehyde group (e.g., acetal formation ) to direct reactions to the amino or bromo sites.

- Catalytic Control : Use Pd/XPhos catalysts to favor C-Br bond activation over C-F in cross-couplings.

- Kinetic vs. Thermodynamic Control : Vary temperature and solvent polarity (e.g., DMF vs. THF) to manipulate product ratios. Monitor intermediates via in-situ IR .

Q. How can researchers resolve contradictions in reported spectroscopic data for halogenated benzaldehyde derivatives?

- Methodology :

- Comparative Analysis : Compile literature data (e.g., ¹³C NMR shifts for similar compounds like 4-Bromo-2-fluorobenzaldehyde ).

- Isotopic Labeling : Use ²H or ¹⁵N isotopes to decouple overlapping signals.

- Computational Validation : Match experimental NMR shifts with DFT-calculated chemical shifts (GIAO method) .

Key Challenges & Methodological Insights

- Synthetic Bottlenecks : Competing halogen reactivities (Br vs. F) require tailored catalytic systems.

- Analytical Gaps : Limited reference spectra for amino-bromo-fluorobenzaldehydes necessitate multi-technique validation.

- Theoretical-Experimental Synergy : DFT models must account for solvent effects to align with lab observations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.